molecular formula C12H11NOS B15255624 3-Methyl-4-(3-methyl-1,2-thiazol-5-yl)benzaldehyde

3-Methyl-4-(3-methyl-1,2-thiazol-5-yl)benzaldehyde

Cat. No.: B15255624
M. Wt: 217.29 g/mol
InChI Key: PUDHGSGCJKZFOM-UHFFFAOYSA-N
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Description

3-Methyl-4-(3-methyl-1,2-thiazol-5-yl)benzaldehyde is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-methyl-1,2-thiazole with a suitable benzaldehyde derivative under acidic or basic conditions . The reaction conditions often include refluxing in ethanol or another suitable solvent for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(3-methyl-1,2-thiazol-5-yl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-Methyl-4-(3-methyl-1,2-thiazol-5-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, thiazole derivatives are known to inhibit enzymes like topoisomerase or kinases, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-4-(3-methyl-1,2-thiazol-5-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzaldehyde group with a thiazole ring makes it a versatile intermediate for various synthetic applications .

Properties

Molecular Formula

C12H11NOS

Molecular Weight

217.29 g/mol

IUPAC Name

3-methyl-4-(3-methyl-1,2-thiazol-5-yl)benzaldehyde

InChI

InChI=1S/C12H11NOS/c1-8-5-10(7-14)3-4-11(8)12-6-9(2)13-15-12/h3-7H,1-2H3

InChI Key

PUDHGSGCJKZFOM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C=O)C2=CC(=NS2)C

Origin of Product

United States

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